Dipotassium;but-2-enedioate

Description

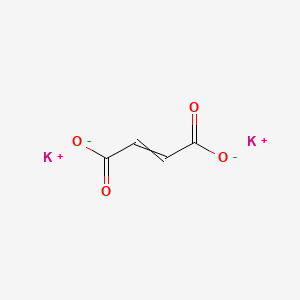

Dipotassium;but-2-enedioate (IUPAC name: Dipotassium (2E)-but-2-enedioate), also known as potassium fumarate, is the dipotassium salt of fumaric acid. Its molecular formula is C₄H₂K₂O₄, with a molar mass of 192.253 g/mol and a monoisotopic mass of 191.92272 Da . The compound is characterized by its (2E)-configuration, where the double bond in the but-2-enedioate anion adopts a trans (fumarate) geometry.

Properties

IUPAC Name |

dipotassium;but-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPKCSFVQGSAJU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2K2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Aldol Condensation Intermediates

Research on aldol condensation products of pyruvate and related keto acids shows formation of unsaturated dicarboxylates, which can be converted into dipotassium salts by neutralization. For example, 2-methyl-4-oxopent-2-enedioic acid derivatives can be synthesized via catalyzed aldol condensation and subsequently neutralized with potassium hydroxide to form dipotassium salts.

Preparation of Related Dicarboxylate Salts

The preparation of disodium or dipotassium salts of substituted but-2-enedioic acids (e.g., (Z)-2-ethyl-3-methylbut-2-enedioic acid) follows similar neutralization protocols, with adjustments for solubility and crystallization behavior.

Data Table: Summary of Preparation Conditions

| Parameter | Typical Laboratory Conditions | Industrial Conditions |

|---|---|---|

| Reactants | But-2-enedioic acid + Potassium hydroxide | Same, but with higher purity and scale |

| Solvent | Water | Water, possibly recycled |

| Temperature | 20–50 °C | Controlled, often 25–60 °C |

| pH | Neutral to slightly basic (7–8) | Monitored continuously |

| Reaction Time | 30 min to 2 hours | Optimized for throughput (minutes to hours) |

| Isolation Method | Crystallization, filtration | Crystallization with controlled cooling |

| Purity | >98% | >99% with quality control |

Analytical and Purity Considerations

- The product purity is confirmed by spectroscopic methods (NMR, IR) and elemental analysis.

- Potassium content is measured by atomic absorption or ICP methods.

- The absence of unreacted acid is verified by pH and titration.

- Crystalline form and polymorphism may be characterized by X-ray diffraction.

Chemical Reactions Analysis

Types of Reactions

Dipotassium;but-2-enedioate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to produce various by-products depending on the reaction conditions.

Reduction: Under specific conditions, it can be reduced to form other potassium salts.

Substitution: It can participate in substitution reactions where the potassium ions are replaced by other cations.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions at controlled temperatures to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield potassium carbonate and other by-products, while reduction reactions may produce different potassium salts .

Scientific Research Applications

Dipotassium;but-2-enedioate has a wide range of scientific research applications, including:

Chemistry: It is used as a buffering agent in various chemical reactions and processes.

Biology: It serves as a nutrient supplement in cell culture media.

Medicine: It is investigated for its potential therapeutic effects in treating certain metabolic disorders.

Mechanism of Action

The mechanism of action of dipotassium;but-2-enedioate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. This is achieved through the dissociation of the compound into potassium ions and fumarate ions, which interact with hydrogen ions in the solution to stabilize the pH. The molecular targets and pathways involved in its buffering action are primarily related to its ionic dissociation and interaction with other ions in the solution .

Comparison with Similar Compounds

Key Properties :

- CAS Registry Numbers : 7704-72-5 (primary), 4151-35-3 .

- Solubility : Highly soluble in water due to ionic nature.

- Applications :

Comparison with Structurally Similar Compounds

Sodium Fumarate (Disodium;but-2-enedioate)

Molecular Formula : C₄H₂Na₂O₄.

Key Differences :

- Cation : Sodium (Na⁺) instead of potassium (K⁺).

- Molar Mass : ~160.04 g/mol (lower than potassium fumarate).

- Applications :

- Food preservation (antimicrobial agent).

- Less common in pharmaceuticals compared to potassium fumarate.

- Solubility : Higher aqueous solubility than potassium fumarate due to smaller cation size.

Structural Impact : The smaller ionic radius of Na⁺ vs. K⁺ affects crystal packing and solubility. Sodium salts generally exhibit higher solubility but may have different hygroscopicity profiles .

Potassium Maleate (Dipotassium (2Z)-but-2-enedioate)

Molecular Formula : C₄H₂K₂O₄ (same as fumarate).

Key Differences :

- Configuration : (2Z)-geometry (cis double bond) vs. (2E)-geometry in fumarate.

- Acidity : Maleic acid (parent acid) is stronger (pKa₁ = 1.92, pKa₂ = 6.27) than fumaric acid (pKa₁ = 3.03, pKa₂ = 4.44), influencing salt stability and reactivity .

- Applications :

- Rarely used in pharmaceuticals due to higher acidity.

- Primarily employed in industrial synthesis (e.g., polymer production).

Thermodynamic Stability : Fumarate salts are generally more thermodynamically stable than maleate salts due to the trans configuration minimizing steric strain .

Substituted But-2-enedioate Derivatives

identifies isomers of but-2-enedioate with octyl side chains (e.g., (2Z)- or (2E)-but-2-enedioate derivatives). These compounds, such as dipotassium 2-(2-dodecen-1-yl)butanedioate (CAS 57170-07-7), have:

- Molecular Complexity : Larger molecular weights (e.g., 360.57 g/mol) due to alkyl substituents .

- Applications :

Key Contrast : Bulky side chains reduce water solubility but enhance lipid compatibility, making these derivatives suitable for niche industrial uses rather than pharmaceuticals .

Comparison with Other Potassium Salts

Dipotassium Phosphate (K₂HPO₄)

Molecular Formula : K₂HPO₄.

Key Differences :

Ethylenediaminetetraacetic Acid (EDTA) Dipotassium Salt

Molecular Formula : C₁₀H₁₄K₂N₂O₈·2H₂O.

Key Differences :

- Structure : Hexadentate ligand with four carboxylate groups.

- Applications :

- Chelation therapy (heavy metal detoxification).

- Anticoagulant in blood samples.

- Toxicity : Higher risk of hypocalcemia compared to potassium fumarate .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number | Configuration | Solubility (H₂O) |

|---|---|---|---|---|---|

| Dipotassium fumarate | C₄H₂K₂O₄ | 192.25 | 7704-72-5 | (2E)-trans | High |

| Sodium fumarate | C₄H₂Na₂O₄ | 160.04 | 7704-73-6 | (2E)-trans | Very high |

| Dipotassium maleate | C₄H₂K₂O₄ | 192.25 | 16052-49-2 | (2Z)-cis | Moderate |

| Dipotassium phosphate | K₂HPO₄ | 174.18 | 7758-11-4 | N/A | High |

Biological Activity

Dipotassium but-2-enedioate, commonly known as potassium fumarate, is a potassium salt derived from fumaric acid. This compound plays a significant role in various biological processes, particularly in cellular metabolism as a component of the citric acid cycle (TCA cycle). This article explores its biological activity, mechanisms of action, applications in research, and potential health benefits.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂K₂O₄ |

| Molecular Weight | 155.17 g/mol |

| IUPAC Name | Dipotassium (E)-but-2-enedioate |

| CAS Number | 7704-72-5 |

Potassium fumarate is involved in the TCA cycle, where it serves as a substrate for the enzyme fumarase. This enzyme catalyzes the conversion of fumarate to malate, facilitating energy production in the form of ATP, which is essential for various cellular functions . The biochemical pathways influenced by potassium fumarate include:

- Energy Production : As part of the TCA cycle, it contributes to aerobic respiration.

- Metabolic Regulation : It may play a role in regulating metabolic pathways and maintaining cellular homeostasis.

Inhibition of Enzymatic Activity

Recent studies have shown that potassium fumarate can inhibit the activity of certain enzymes involved in metabolic pathways. For instance, it has been observed to inhibit fumarate hydratase, which is critical for the TCA cycle. This inhibition allows researchers to study the metabolic consequences of disrupted cellular respiration.

Case Studies

- L-Malic Acid Synthesis : Research involving immobilized Escherichia coli cells has demonstrated that potassium fumarate can be used as a substrate for synthesizing L-malic acid. The concentration of potassium fumarate directly influences the rate of L-malic acid production, highlighting its importance in biocatalysis.

- Toxicological Assessments : A study examining food contact materials identified potential adverse health effects associated with compounds like potassium fumarate. The research utilized various extraction and analytical techniques to assess toxicity and endocrine disruption potential .

Applications in Research

Potassium fumarate's role as a buffering agent and its involvement in enzymatic reactions make it valuable in several research areas:

- Biochemical Studies : It is used to investigate metabolic pathways and enzyme kinetics.

- Pharmaceutical Formulations : Its properties enhance drug solubility and bioavailability, making it a candidate for controlled-release formulations.

- Food Industry : As an acidifying agent, it is permitted in various food products, contributing to flavor and preservation .

Potential Health Benefits

Research indicates that potassium fumarate may have therapeutic applications:

- Inflammation Reduction : Some studies suggest that supplementation with compounds like potassium fumarate could improve clinical outcomes in inflammatory conditions such as pneumonia.

- Nutritional Supplementation : Its role in metabolism suggests potential benefits for individuals with metabolic disorders or deficiencies.

Q & A

Q. What are the established synthetic routes for dipotassium;but-2-enedioate, and how can purity be optimized?

this compound is typically synthesized via neutralization of but-2-enedioic acid (maleic/fumaric acid) with potassium hydroxide in aqueous or alcoholic media. Purity optimization involves:

- Recrystallization : Using ethanol-water mixtures to remove unreacted precursors .

- Ion Chromatography : To eliminate residual ions (e.g., K⁺, Cl⁻) .

- Thermogravimetric Analysis (TGA) : Verify thermal stability and moisture content .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- X-ray Diffraction (XRD) : Resolve crystal lattice parameters and confirm the (2E)-configuration. SHELX suites (e.g., SHELXL) are widely used for refinement .

- FTIR and NMR : Identify carboxylate (C=O) stretching (~1600 cm⁻¹) and alkene proton coupling (J = 12–16 Hz for trans isomer) .

- Elemental Analysis : Validate K⁺ content via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How does pH and temperature influence the stability of this compound in aqueous solutions?

Stability studies should employ:

- pH Titration : Monitor carboxylate protonation states using potentiometry (pH 2–12 range) .

- Accelerated Stability Testing : Use HPLC to track degradation products (e.g., maleate isomerization) at elevated temperatures (40–80°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from:

- Ionic Strength Effects : Use standardized buffers (e.g., phosphate) to control ionic contributions .

- Gravimetric vs. Spectroscopic Methods : Compare saturation points measured by mass loss (gravimetric) with UV-Vis quantification (λ = 210 nm) .

- Temperature Calibration : Ensure thermostatic control (±0.1°C) during solubility trials .

Q. What experimental designs are optimal for studying the compound’s reactivity in redox or coordination chemistry?

- Kinetic Studies : Employ stopped-flow techniques to monitor electron-transfer reactions with transition metals (e.g., Fe³⁺) .

- Isotopic Labeling : Use ¹³C-labeled but-2-enedioate to track reaction pathways via NMR .

- Computational Modeling : Density Functional Theory (DFT) predicts ligand-binding modes with metal ions (e.g., Mg²⁺, Ca²⁺) .

Q. How can this compound be applied in interdisciplinary contexts (e.g., biochemistry or materials science)?

- Biomimetic Systems : Study its role as a succinate dehydrogenase inhibitor in mitochondrial assays .

- Polymer Electrolytes : Incorporate into ion-conductive matrices (e.g., PVA) for conductivity measurements via electrochemical impedance spectroscopy (EIS) .

- Electrochemical Sensors : Functionalize gold electrodes (e.g., TFGAs) for anion-selective detection .

Q. What strategies ensure reproducibility in quantifying this compound in complex matrices (e.g., biological fluids)?

- Standard Addition Method : Spiking samples with known concentrations to correct for matrix effects .

- Chromatographic Separation : Use ion-pairing reversed-phase HPLC with UV detection (λ = 254 nm) .

- Interlaboratory Validation : Adopt ISO/IEC 17025 protocols for cross-lab consistency .

Methodological Best Practices

- Data Presentation : Include raw spectra, crystallographic CIF files, and statistical summaries (e.g., R-factors for XRD) in appendices .

- Reference Standards : Use certified reagents (e.g., Sigma-Aldrich) for calibration and avoid non-peer-reviewed sources .

- Ethical Reporting : Disclose all experimental parameters (e.g., solvent purity, instrument models) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.